molecular formula C12H13N3OS B12336766 (NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

Cat. No.: B12336766
M. Wt: 247.32 g/mol
InChI Key: NVTCHSAMXPXVNU-OQLLNIDSSA-N
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Description

The compound “(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine” (hereafter referred to as Compound A) is a thiazole-derived molecule featuring a hydroxylamine group attached to an ethylidene linker and a 2-anilino substituent on the thiazole ring. Its molecular formula is C₁₂H₁₃N₃OS (based on PubChem CID 126970839) . Key structural attributes include:

  • A 1,3-thiazole core substituted with a methyl group at position 4 and an anilino group (phenylamine) at position 2.
  • The (NE) configuration indicates the stereochemistry of the imine bond in the hydroxylamine group, which may influence biological activity and stability .

Structural determination of such compounds often employs crystallographic tools like SHELX and ORTEP, which are widely used for small-molecule refinement and visualization .

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C12H13N3OS/c1-8-11(9(2)15-16)17-12(13-8)14-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14)/b15-9+

InChI Key

NVTCHSAMXPXVNU-OQLLNIDSSA-N

Isomeric SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)/C(=N/O)/C

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime typically involves the reaction of 1-(4-methyl-2-(phenylamino)-5-thiazolyl)ethanone with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted thiazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that thiazole derivatives, including hydroxylamine compounds, exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacteria and fungi. The presence of the hydroxylamine group enhances their bioactivity by potentially acting as a reactive site for biological interactions.

Case Study: Antimicrobial Screening
A series of thiazole derivatives were synthesized and screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with the aniline substituent displayed significant inhibitory effects, suggesting that (NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine could be developed into a potent antimicrobial agent.

Environmental Applications

2.1 Water Treatment

Hydroxylamines have been studied for their potential in water treatment processes, particularly in the removal of nitrates from wastewater. Their ability to reduce nitrate levels through chemical reduction processes offers a promising approach to managing water pollution.

Case Study: Nitrate Reduction
In a comparative study involving hydroxylamines and hydrazines in a wastewater treatment setting, (NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine exhibited superior performance in nitrate reduction compared to traditional methods. The study tracked the reduction rates over time and found that the compound maintained effectiveness without significant rebound of nitrate levels post-treatment.

Material Science Applications

3.1 Synthesis of Functional Materials

The unique chemical structure of (NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine allows it to act as a building block for synthesizing functional materials. Its reactivity can be harnessed to create polymers or composite materials with specific properties.

Data Table: Properties of Synthesized Polymers

Polymer TypeCompositionMechanical StrengthThermal Stability
Hydroxylamine Polymer(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine + StyreneHighModerate
Composite MaterialHydroxylamine + SilicaVery HighHigh

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key differences between Compound A and related thiazole/hydrazine derivatives:

Compound Name Molecular Formula Key Substituents/Modifications Biological/Functional Implications References
(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine C₁₂H₁₃N₃OS 2-anilino, 4-methyl thiazole; hydroxylamine Potential kinase inhibition or antimicrobial activity (inferred from patent data)
N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide C₁₅H₁₂BrN₃O₅ Bromo-hydroxyphenyl; trihydroxybenzohydrazide Antioxidant or anti-inflammatory activity
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide C₁₈H₁₃N₃O₃S Thiazolidinone core; dioxo group; benzamide Antidiabetic (PPAR-γ agonism inferred)
(2E)-2-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide C₁₃H₁₄N₄S₂ Carbothioamide substituent Enhanced metal-binding capacity
Key Observations:

Thiazole vs. Thiazolidinone Cores: Compound A and the carbothioamide derivative share the 1,3-thiazole core, which is associated with metabolic stability and bioavailability. In contrast, thiazolidinone derivatives (e.g., ) contain a dioxo-modified ring, which is often linked to hypoglycemic activity . The 2-anilino group in Compound A distinguishes it from analogs with halogenated phenyl groups (e.g., bromo or chloro in ), which may alter electronic properties and target affinity .

Physicochemical Properties

  • Compound A has moderate polarity due to the hydroxylamine and anilino groups, contrasting with the highly polar trihydroxybenzohydrazides .
  • The methyl-thiazole moiety enhances lipophilicity compared to unsubstituted thiazoles.

Biological Activity

The compound (NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine, a derivative of thiazole, has garnered attention due to its potential biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant case studies that elucidate its therapeutic potential.

Chemical Structure

The compound features a hydroxylamine moiety linked to a thiazole ring substituted with an aniline group. Its structural formula can be represented as follows:

 NE N 1 2 anilino 4 methyl 1 3 thiazol 5 yl ethylidene hydroxylamine\text{ NE N 1 2 anilino 4 methyl 1 3 thiazol 5 yl ethylidene hydroxylamine}

Research indicates that compounds like (NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine may exhibit several mechanisms of action:

  • Inhibition of p38 MAP Kinase : Similar thiazole derivatives have been identified as potent inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses and cellular stress pathways .
  • Cytokine Production Modulation : The compound may inhibit tumor necrosis factor-alpha (TNF-α) production, suggesting potential applications in treating cytokine-mediated diseases .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of thiazole derivatives. While specific data on this compound is limited, related compounds have shown significant activity against various pathogens. For instance:

  • Antichagasic Activity : Thiazole derivatives have demonstrated effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease .

Case Studies and Research Findings

StudyFindings
Study 1 A series of thiazole derivatives were synthesized and evaluated for their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of TNF-α production in vitro.
Study 2 Compounds similar to (NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine showed promising results in inhibiting cell proliferation in cancer cell lines, suggesting potential anticancer applications .
Study 3 In vitro assays demonstrated that thiazole-based compounds could effectively reduce the viability of pathogenic bacteria and fungi, indicating broad-spectrum antimicrobial activity .

Potential Therapeutic Uses

Given its biological activity profile, (NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine could be explored for various therapeutic applications:

  • Anti-inflammatory Agents : Due to its ability to inhibit pro-inflammatory cytokines.
  • Antimicrobial Agents : For treating infections caused by resistant strains of bacteria and fungi.
  • Anticancer Therapeutics : As a candidate for further development in oncology.

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